3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one
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Overview
Description
3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one is a heterocyclic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol This compound is part of the azepinone family, characterized by a seven-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5,7-trimethylcycloheptanone with ammonia or primary amines in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and high-pressure reactions are often employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted azepinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one: C9H13NO
1-ethyl-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one: C11H17NO
1-(2-hydroxyethyl)-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one: C11H17NO2
Uniqueness
This compound is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties.
Biological Activity
3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one (CAS Number: 936-85-6) is a nitrogen-containing heterocyclic compound that has garnered interest for its potential biological activities. This article provides an overview of the compound's biological activity based on various research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C9H13NO. The structure features a seven-membered ring containing nitrogen, which contributes to its diverse biological properties. The compound is classified as an azepine derivative and exhibits significant lipophilicity due to its trimethyl groups.
Pharmacological Properties
Research indicates that this compound may possess several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains with promising results indicating potential use as an antimicrobial agent.
- Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Some studies have explored the neuroprotective potential of this compound. It has shown efficacy in protecting neuronal cells from oxidative stress-induced damage, suggesting applications in neurodegenerative diseases .
- Anti-inflammatory Properties : Evidence indicates that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. This activity could be beneficial in treating inflammatory disorders .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antimicrobial Study : A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial activity of various azepine derivatives including this compound. The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for developing new antibiotics.
- Cytotoxicity in Cancer Research : In a study published in a peer-reviewed journal, the cytotoxic effects of this compound were assessed on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability with evidence of apoptosis through caspase activation pathways .
- Neuroprotective Mechanism : A recent investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that the compound significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates under stress conditions .
Properties
CAS No. |
936-85-6 |
---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3,5,7-trimethyl-1,3-dihydroazepin-2-one |
InChI |
InChI=1S/C9H13NO/c1-6-4-7(2)9(11)10-8(3)5-6/h4-5,7H,1-3H3,(H,10,11) |
InChI Key |
YJAFQWJBXHPEBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C=C(NC1=O)C)C |
Origin of Product |
United States |
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